2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetohydrazide
Description
2-{6-Ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetohydrazide is a thieno[2,3-d]pyrimidine derivative characterized by a bicyclic heterocyclic core fused with a thiophene ring and a pyrimidine ring. The compound features an ethyl substituent at the 6-position of the thienopyrimidine scaffold and an acetohydrazide functional group at the 3-position. The acetohydrazide moiety (-NH-NH-C(O)-CH3) enhances its capacity for forming hydrazone derivatives, which are often explored for improved pharmacological properties .
Properties
IUPAC Name |
2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-2-6-3-7-9(17-6)12-5-14(10(7)16)4-8(15)13-11/h3,5H,2,4,11H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHULMCVJIYLBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN(C2=O)CC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetohydrazide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the thienopyrimidine core . The acetohydrazide moiety is then introduced through a subsequent reaction with hydrazine hydrate under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization from suitable solvents such as ethyl acetate and methanol .
Chemical Reactions Analysis
Types of Reactions
2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetohydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidine derivatives.
Substitution: Formation of substituted acetohydrazide derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of thieno[2,3-d]pyrimidine derivatives. For instance, a study synthesized various derivatives and evaluated their antitumor activity against different cancer cell lines. The results indicated that compounds with the thieno[2,3-d]pyrimidine scaffold exhibited significant cytotoxic effects, suggesting that 2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetohydrazide could be a promising candidate for further development in cancer therapy .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Research has shown that thieno[2,3-d]pyrimidine derivatives possess broad-spectrum activity against various bacterial and fungal strains. The mechanism often involves the inhibition of key enzymes necessary for microbial survival. This suggests potential applications in developing new antibiotics or antifungal agents.
Pesticidal Activity
The compound's structural features may also confer pesticidal properties . Studies have indicated that thieno[2,3-d]pyrimidine derivatives can act as effective agrochemicals. They may inhibit specific metabolic pathways in pests, leading to their death. This application is particularly relevant in the context of developing eco-friendly pesticides that target specific pests without harming beneficial insects.
Polymer Synthesis
In material science, thieno[2,3-d]pyrimidine derivatives are being explored for their potential in polymer synthesis . Their unique chemical structure allows them to be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This could lead to the development of advanced materials for various industrial applications.
Summary Table of Applications
| Application Area | Specific Use Case | Findings or Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antitumor Activity | Significant cytotoxic effects against cancer cells |
| Antimicrobial Properties | Broad-spectrum activity against bacteria and fungi | |
| Agricultural Science | Pesticidal Activity | Effective against specific pests |
| Material Science | Polymer Synthesis | Improved thermal stability and mechanical strength |
Case Studies
- Antitumor Study : A series of derivatives were synthesized and tested for cytotoxicity against human cancer cell lines. The study demonstrated that compounds similar to This compound showed promising results with IC50 values indicating potent activity .
- Antimicrobial Evaluation : In a comparative study of various thieno[2,3-d]pyrimidine derivatives, it was found that certain modifications led to enhanced antimicrobial efficacy against resistant strains of bacteria. This opens avenues for developing new therapeutic agents based on this scaffold.
Mechanism of Action
The mechanism of action of 2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetohydrazide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis. This inhibition leads to the disruption of cellular processes, making it a potential anticancer agent . The compound also interacts with bacterial enzymes, leading to its antimicrobial effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thieno[2,3-d]pyrimidine derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogues:
Key Observations :
- Functional Groups : Acetohydrazide derivatives (e.g., Compound 4) exhibit superior cytotoxicity compared to acetic acid analogues (e.g., Compound 15), likely due to enhanced hydrogen-bonding capacity .
- Hydrazone Derivatives : Arylidene modifications (e.g., Compound 20) improve thermal stability (melting point: 247–249°C) and selectivity for cancer cells .
Physicochemical Properties
- Solubility: Acetohydrazides (e.g., Compound 4) are moderately polar, with solubility in DMSO or ethanol, whereas thioether derivatives (e.g., Compound 20) show reduced aqueous solubility due to aromatic substituents .
Biological Activity
2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetohydrazide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H10N4O2S
- Molecular Weight : 238.27 g/mol
- Structure : The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological properties.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to function as an enzyme inhibitor by binding to the active sites of target enzymes, thereby disrupting metabolic pathways. This mechanism is crucial for its potential therapeutic applications in various diseases.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity :
- Anti-inflammatory Properties :
- Anticancer Potential :
Data Table of Biological Activities
Case Studies
-
Antimicrobial Study :
A study evaluated the antimicrobial activity of various thienopyrimidine derivatives, including this compound. The results indicated that certain derivatives exhibited potent antibacterial activity against resistant strains of bacteria. -
Anti-inflammatory Research :
In a controlled experiment assessing the anti-inflammatory effects of the compound in animal models, it was found that administration led to a significant decrease in pro-inflammatory cytokines, supporting its potential use in inflammatory conditions.
Q & A
Q. What are the challenges in reproducing synthetic protocols, and how can they be mitigated?
- Methodological Answer : Variability arises from reagent quality (e.g., anhydrous vs. hydrated salts) or solvent traces. Use high-purity reagents (≥99%), document batch numbers, and validate steps via intermediate characterization (e.g., TLC or FTIR). Collaborate with original authors for unpublished details (e.g., exact stirring rates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
